molecular formula C11H10BrN B1523991 2-Bromo-4,6-dimethylquinoline CAS No. 103858-47-5

2-Bromo-4,6-dimethylquinoline

Cat. No. B1523991
CAS RN: 103858-47-5
M. Wt: 236.11 g/mol
InChI Key: PVPUBDATKWOMSJ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylquinoline is an organic compound with the empirical formula C11H10BrN and a molecular weight of 236.11 . It belongs to the class of quinolines, which are aromatic nitrogen-containing heterocycles. This compound is widely used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds.


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string BrC1=NC(C(C(C)=C1)=C2)=CC=C2C . The InChI string is 1S/C11H10BrN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 .


Chemical Reactions Analysis

The chemical reactivity of this compound is similar to that of the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

2-Bromo-4,6-dimethylquinoline serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the synthesis of bromo-4-iodoquinoline, which is significant for creating compounds like GSK2126458. This synthesis involves a series of steps, including cyclization and substitution reactions (Wang et al., 2015).

Reactions with Nucleophiles

The compound also demonstrates interesting reactions with nucleophiles. For example, bromination products containing a 4-bromomethyl group from 1,2-dihydro-2,2,4-trimethylquinoline react with monofunctional nucleophiles to produce expected products. This highlights the compound’s utility in selective alkylation reactions (Brown, 1968).

Involvement in Friedländer Condensation

This compound is involved in Friedländer condensation processes to create novel chelating ligands. This process results in derivatives that show potential in dimerization or can undergo further chemical modifications, indicating their versatility in synthetic chemistry (Hu, Zhang & Thummel, 2003).

Sonochemical Reactions

The compound's behavior under sonochemical reactions has been studied, particularly in the presence of lithium wire. These studies contribute to understanding its synthetic potential and unique reaction pathways in sonochemistry (Osborne & Clifton, 1991).

Synthesis of Isoquinoline Derivatives

Its role in the synthesis of 6-bromo-5,8-dimethylisoquinoline, an intermediate in ellipticine synthesis, has been detailed. This application underlines its importance in the synthesis of complex organic compounds (Raposo et al., 1999).

Application in Ligand Synthesis for Imaging

This compound is used in the synthesis of high-affinity ligands for σ2-receptors, relevant in imaging proliferating tumor cells. This application demonstrates its potential in medical imaging and cancer research (Rowland et al., 2006).

Knorr Synthesis

This compound is used in the Knorr synthesis process for creating quinolin-2(1H)-one derivatives. The study of this process provides valuable insights into synthetic chemistry and the creation of specific quinoline derivatives (Wlodarczyk et al., 2011).

Safety and Hazards

The safety information for 2-Bromo-4,6-dimethylquinoline includes hazard statements H302, H318, and H413 . It is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, and Eye Dam. 1 . Precautionary statements include P280, P301 + P312 + P330, and P305 + P351 + P338 + P310 .

Future Directions

The future directions for 2-Bromo-4,6-dimethylquinoline could involve the development of new methods for its preparation and the improvement of existing synthetic methods . Additionally, given its wide range of bio-responses, further exploration of its potential applications in medicinal chemistry could be beneficial .

properties

IUPAC Name

2-bromo-4,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPUBDATKWOMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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